molecular formula C9H17N3O B13539349 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol

2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol

Cat. No.: B13539349
M. Wt: 183.25 g/mol
InChI Key: WDHVHNSBYARXNQ-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(1H-pyrazol-1-yl)pentan-1-ol is a structurally complex organic compound featuring a branched pentanol backbone substituted with an amino group at the C2 position and a pyrazole ring at the C5 position. Its molecular formula is C9H19N3O, with a molecular weight of 186 g/mol.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-2-methyl-5-pyrazol-1-ylpentan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(10,8-13)4-2-6-12-7-3-5-11-12/h3,5,7,13H,2,4,6,8,10H2,1H3

InChI Key

WDHVHNSBYARXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=CC=N1)(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Pyrazole Ring to the Pentan-1-ol Backbone: This step involves the nucleophilic substitution reaction where the pyrazole ring is attached to a suitable precursor, such as 2-amino-2-methylpentan-1-ol, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol may involve:

    Batch or Continuous Flow Synthesis: Utilizing large-scale reactors to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Including temperature, pressure, and pH to maximize efficiency and minimize by-products.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the pyrazole ring or the amino group, potentially converting them into more saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Imines, oximes.

    Reduction Products: Saturated derivatives of the pyrazole ring or amino group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive amino and hydroxyl groups. It may also serve as a ligand in the study of metal complexes.

Medicine

In medicinal chemistry, 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-5-(1h-pyrazol-1-yl)pentan-1-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural differentiators include:

  • Branched carbon chain with a methyl group at C2.
  • Pyrazole substituent at C5, enabling π-π stacking and hydrogen bonding.
  • Hydroxyl and amino groups, enhancing polarity and solubility.
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
2-Amino-2-methyl-5-(1H-pyrazol-1-yl)pentan-1-ol C9H19N3O 186 Amino, hydroxyl, pyrazole, methyl Branched chain, pyrazole substituent
5-Amino-1-(3-pentanyl)-1,2-dihydro-3H-pyrazol-3-one C8H15N3O 169 Amino, ketone, pyrazolone, pentyl Pyrazolone ring, straight chain
Pentan-1-ol C5H12O 88 Primary alcohol Straight-chain alcohol

Physical and Chemical Properties

  • Boiling Point: The target compound’s boiling point is expected to be higher than pentan-1-ol (138°C) due to additional hydrogen bonding from the amino and hydroxyl groups. However, branching at C2 may slightly reduce boiling points compared to linear analogs .
  • Solubility: The presence of polar groups (OH, NH2) enhances water solubility relative to non-functionalized hydrocarbons but less than simpler alcohols like pentan-1-ol due to steric hindrance from the pyrazole ring .
  • Reactivity: The pyrazole ring’s aromaticity may stabilize the compound against oxidation compared to pyrazolone derivatives (e.g., 5-Amino-1-(3-pentanyl)-1,2-dihydro-3H-pyrazol-3-one), which contain a reactive ketone group .

Research Findings and Challenges

  • This contrasts with simpler alcohols like pentan-1-ol, which lack stereocenters .
  • Stability: The pyrazole ring’s aromatic stability may enhance shelf life compared to pyrazolone derivatives, which are prone to keto-enol tautomerism .
  • Synthetic Accessibility : The branched chain and multiple functional groups complicate synthesis, requiring advanced purification techniques compared to linear alcohols .

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